GSK2795039 is the reference-standard tool compound for pharmacological interrogation of NOX2. Its >370-fold selectivity window over NOX1, 3, 4, and 5 ensures confident isoform-specific target attribution—unlike pan-NOX inhibitors (DPI, apocynin) or NOX1/4 inhibitors (GKT137831). Equally inhibits both extracellular and intracellular NOX2-derived ROS, enabling subcellular compartment studies. Validated in vivo efficacy at established doses (ED50 2 mg/kg i.p.). Procure for NOX2-specific mechanistic studies, benchmarking novel NOX2 inhibitors, or acute in vivo efficacy models.
Molecular FormulaC23H26N6O2S
Molecular Weight450.56
CAS No.1415925-18-6
Cat. No.B607802
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
GSK2795039 (CAS 1415925-18-6): A Reference-Standard NOX2-Selective Inhibitor for Preclinical Oxidative Stress and Inflammation Research
GSK2795039 is a potent and selective small-molecule inhibitor of NADPH oxidase 2 (NOX2), functioning via an NADPH-competitive mechanism [1]. It was the first small molecule to demonstrate in vivo inhibition of NOX2, establishing it as a foundational reference compound for pharmacological interrogation of the NOX2 isoform in disease models [1]. The compound is characterized by well-documented in vitro selectivity over other NOX isoforms (NOX1, 3, 4, 5), eNOS, and xanthine oxidase , alongside established in vivo efficacy in rodent models of inflammation, pain, and organ dysfunction [2].
[1] Hirano Y, et al. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxid Redox Signal. 2015;23(5):358-374. View Source
[2] de Oliveira MG, et al. Selective Pharmacological Inhibition of NOX2 by GSK2795039 Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice. Antioxidants (Basel). 2022;12(1):92. View Source
Why GSK2795039 Cannot Be Substituted by Generic NOX Inhibitors or Isoform-Non-Selective Alternatives
Generic substitution with pan-NOX inhibitors (e.g., DPI, VAS2870) or isoform-non-selective alternatives (e.g., apocynin) is not scientifically valid for experiments requiring specific interrogation of the NOX2 isoform. Pan-NOX inhibitors lack the isoform resolution necessary to attribute observed effects exclusively to NOX2, confounding data interpretation [1]. Even among NOX2-targeting compounds, critical differences in potency, selectivity, mechanism of action, and subcellular activity profile exist. For instance, while GSK2795039 equally inhibits both extracellular and intracellular NOX2-derived ROS production, the widely used pan-inhibitor diphenyleneiodonium (DPI) exhibits selective interference with only intracellular ROS [2]. Furthermore, in vivo target validation studies have demonstrated that the NOX1/4 inhibitor GKT137831 fails to recapitulate the protective effects of GSK2795039 in specific disease models, underscoring that NOX2-selective pharmacology is essential for certain pathophysiological contexts [3]. The following quantitative evidence guide details the specific, verifiable differences that justify the selection of GSK2795039 over its closest comparators.
[1] Altenhöfer S, et al. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cell Mol Life Sci. 2012;69(14):2327-2343. View Source
[2] Buck A, et al. DPI Selectively Inhibits Intracellular NADPH Oxidase Activity in Human Neutrophils. ImmunoHorizons. 2019;3(10):488-497. View Source
[3] de Oliveira MG, et al. Selective Pharmacological Inhibition of NOX2 by GSK2795039 Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice. Antioxidants (Basel). 2022;12(1):92. View Source
Quantitative Differentiation Guide: GSK2795039 vs. Comparator Compounds in Key Performance Dimensions
Isoform Selectivity: GSK2795039 Exhibits >370-Fold Selectivity for NOX2 Over Other NOX Isoforms
GSK2795039 demonstrates stringent selectivity for the NOX2 isoform over NOX1, NOX3, NOX4, and NOX5, with IC50 values >100 µM for all non-NOX2 isoforms. In contrast, pan-NOX inhibitors such as VAS2870 and apocynin lack this degree of isoform discrimination.
NOX2Isoform selectivityNADPH oxidase
Evidence Dimension
Inhibitory potency (IC50)
Target Compound Data
IC50 (NOX2) = 0.269 µM
Comparator Or Baseline
NOX1/3/4/5 IC50 > 100 µM
Quantified Difference
>370-fold selectivity for NOX2 over other NOX isoforms
Conditions
Cell-free NADPH depletion assay
Why This Matters
This high degree of selectivity minimizes off-target effects on other NOX isoforms, enabling confident attribution of observed biological effects specifically to NOX2 inhibition.
NOX2Isoform selectivityNADPH oxidase
In Vivo Functional Selectivity: GSK2795039 Ameliorates Cystitis Whereas NOX1/4 Inhibitor GKT137831 Fails to Provide Protection
In a mouse model of cyclophosphamide (CYP)-induced cystitis, GSK2795039 (5 mg/kg, i.p., three times in 24 h) significantly improved dysfunctional voiding, reduced bladder edema and inflammation, and preserved urothelial barrier integrity. Under identical dosing conditions, the NOX1/4 inhibitor GKT137831 (5 mg/kg, i.p., three times in 24 h) had no significant protective effects. [1]
CystitisIn vivo efficacyGKT137831
Evidence Dimension
In vivo disease amelioration
Target Compound Data
Significant improvement in voiding behavior, reduction in bladder edema/inflammation, preservation of barrier integrity
Comparator Or Baseline
GKT137831 (NOX1/4 inhibitor): no significant protective effects
This direct head-to-head in vivo comparison provides definitive evidence that NOX2-selective inhibition, not broad NOX1/4 inhibition, is required for therapeutic benefit in this cystitis model, guiding appropriate compound selection for similar inflammatory bladder studies.
CystitisIn vivo efficacyGKT137831
[1] de Oliveira MG, et al. Selective Pharmacological Inhibition of NOX2 by GSK2795039 Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice. Antioxidants (Basel). 2022;12(1):92. View Source
Subcellular Inhibition Profile: GSK2795039 Equally Blocks Extracellular and Intracellular ROS, Unlike DPI Which Preferentially Targets Intracellular Activity
In human neutrophils, GSK2795039 blocks extra- and intracellular NADPH oxidase activity equally. In contrast, the widely used pan-NOX inhibitor diphenyleneiodonium (DPI) selectively interferes with intracellular ROS production, exhibiting a lower IC50, faster onset, and irreversibility of inhibition for the intracellular compartment. [1]
ROSNeutrophilsSubcellular activity
Evidence Dimension
Subcellular ROS inhibition profile
Target Compound Data
Equal inhibition of extracellular and intracellular NOX2 activity
Comparator Or Baseline
DPI: Selective inhibition of intracellular ROS production (lower IC50, faster onset, irreversible)
Quantified Difference
Qualitative difference: GSK2795039 non-selective between compartments; DPI intracellular-selective
Conditions
Human neutrophil ROS production assay
Why This Matters
For studies investigating the role of extracellular vs. intracellular ROS signaling, the distinct subcellular inhibition profile of GSK2795039 provides a critical experimental tool that DPI cannot replicate due to its intracellular bias.
ROSNeutrophilsSubcellular activity
[1] Buck A, et al. DPI Selectively Inhibits Intracellular NADPH Oxidase Activity in Human Neutrophils. ImmunoHorizons. 2019;3(10):488-497. View Source
Comparative Potency and Off-Target Profile: GSK2795039 vs. Next-Generation Analog NCATS-SM7270
GSK2795039 is the parent compound from which the next-generation NOX2 inhibitor NCATS-SM7270 was optimized. NCATS-SM7270 shows a 2-fold improvement in potency toward NOX2, with no detectable activity against NOX3 and NOX4, and reduced inhibitory activity against xanthine oxidase compared to GSK2795039. [1]
While NCATS-SM7270 offers improved potency and reduced off-target activity, GSK2795039 remains the more extensively characterized reference compound with a broader published in vivo dataset, making it the preferred choice for hypothesis generation and comparative pharmacology studies.
NCATS-SM7270Xanthine oxidasePotency
[1] Reis J, et al. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury. Redox Biol. 2023;60:102611. View Source
Pharmacokinetic Limitations: High Clearance and Identified Metabolic Soft Spots Necessitate Careful Experimental Design
GSK2795039 exhibits high clearance in rats and mice, limiting its utility for long-term in vivo studies without frequent dosing. Metabolite identification studies have pinpointed the alkyl side chains and indoline moiety as primary sites of biotransformation, and the compound was identified as an aldehyde oxidase substrate. [1]
PharmacokineticsMetabolismClearance
Evidence Dimension
In vivo clearance
Target Compound Data
High clearance in rats and mice
Comparator Or Baseline
Not applicable (PK property characterization)
Quantified Difference
Not applicable
Conditions
Pharmacokinetic studies in rodents
Why This Matters
Awareness of the high clearance profile is essential for proper experimental design (e.g., dosing frequency, route of administration) and for interpreting in vivo efficacy data. For applications requiring sustained target engagement or improved oral bioavailability, next-generation analogs such as NCATS-SM7270 may be more suitable.
PharmacokineticsMetabolismClearance
[1] Padilha EC, et al. NOX2 inhibitor GSK2795039 metabolite identification towards drug optimization. J Pharm Biomed Anal. 2021;201:114102. View Source
Optimal Use Cases for GSK2795039 in Preclinical Disease Modeling and Pharmacological Target Validation
Disease Models Requiring Definitive Attribution of Phenotype to NOX2 Isoform
In any preclinical model where the specific contribution of NOX2 must be dissected from other NOX isoforms (e.g., NOX1, NOX4), GSK2795039 is the reference-standard tool compound. The >370-fold selectivity window over other NOX isoforms ensures that observed effects can be confidently linked to NOX2 inhibition. A prime example is the cyclophosphamide-induced cystitis model, where GSK2795039 provided significant protection while the NOX1/4 inhibitor GKT137831 was completely ineffective, directly validating NOX2 as the key isoform in this pathology [1].
Investigations of Compartment-Specific ROS Signaling in Neutrophils
For studies requiring equal inhibition of both extracellular and intracellular ROS pools, GSK2795039 is uniquely suited. Unlike DPI, which exhibits intracellular-selective inhibition, GSK2795039 blocks NADPH oxidase activity in both subcellular compartments with comparable efficacy . This property makes GSK2795039 the preferred tool for experiments designed to probe the distinct roles of extracellular vs. intracellular ROS in neutrophil function, inflammation, and host defense.
Hypothesis Generation and Comparative Pharmacology with Next-Generation NOX2 Inhibitors
GSK2795039 serves as the essential benchmark compound for evaluating newer, optimized NOX2 inhibitors such as NCATS-SM7270. With a well-established in vitro potency (IC50 = 0.269 µM) and off-target profile (e.g., xanthine oxidase IC50 = 28.8 µM) , GSK2795039 provides a validated baseline against which improvements in potency, selectivity, and pharmacokinetic properties of novel analogs can be quantitatively measured [1]. Its extensive publication record also offers a rich comparative dataset for interpreting results obtained with new compounds.
Short-Term In Vivo Efficacy Studies Leveraging Established Dosing Regimens
Despite its high clearance profile, GSK2795039 is a powerful tool for acute or short-term in vivo efficacy studies where validated dosing protocols exist. Established effective doses include an ED50 of 2 mg/kg (i.p.) in a paw inflammation model and 5 mg/kg (i.p., three times in 24 h) in a cystitis model [1]. Researchers can directly adopt these published regimens to investigate NOX2 inhibition in related disease settings, bypassing the need for de novo pharmacokinetic optimization. For long-term or chronic dosing studies, however, next-generation analogs with improved PK profiles are recommended [2].
[1] de Oliveira MG, et al. Selective Pharmacological Inhibition of NOX2 by GSK2795039 Improves Bladder Dysfunction in Cyclophosphamide-Induced Cystitis in Mice. Antioxidants (Basel). 2022;12(1):92. View Source
[2] Padilha EC, et al. NOX2 inhibitor GSK2795039 metabolite identification towards drug optimization. J Pharm Biomed Anal. 2021;201:114102. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.